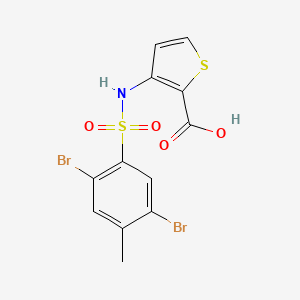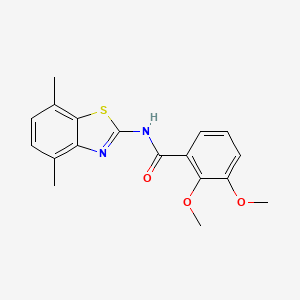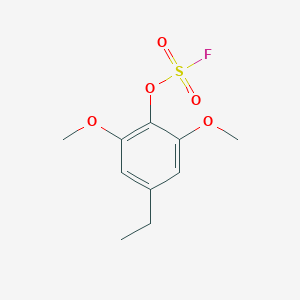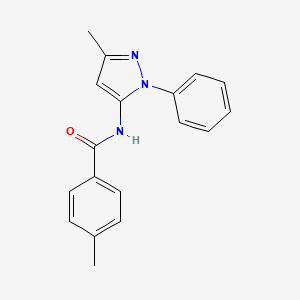
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with the molecular formula C14H8N2O5 . It is also known by other names such as (2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid .
Synthesis Analysis
The synthesis of this compound involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Molecular Structure Analysis
The molecular structure of this compound consists of a furanyl fragment attached to a nitrophenyl group. The compound has a double-bond stereo .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, which is a method used in organic synthesis to form carbon-carbon bonds . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound has an average mass of 284.224 Da and a monoisotopic mass of 284.043335 Da . It has a Log Kow (KOWWIN v1.67 estimate) of 3.22, a boiling point of 484.48 degrees Celsius, and a melting point of 205.35 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
A novel approach involving water-mediated three-component Wittig–SNAr reactions has been developed, offering a pathway to synthesize compounds like ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates, serving as intermediates for aurora 2 kinase inhibitors. This method emphasizes high stereoselectivity and moderate to high yield under environmentally benign conditions (Xu et al., 2015).
Potential Applications in Medicinal Chemistry
Research into the derivatives of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has highlighted their importance as building blocks in the development of bioactive compounds. Notably, acrylonitriles substituted with triazoles or benzimidazoles, featuring various substituted furan, thiophene, or phenyl rings, were synthesized and evaluated for in vitro cytotoxic potency across multiple human cancer cell lines. These studies suggest the significance of the cyano and furan functional groups in modulating biological activity (Sa̧czewski et al., 2004).
Enhanced Biocompatibility and Adhesive Properties
Cyanoacrylate-based bio-glues, such as allyl 2-cyanoacrylate, have been modified to improve their biocompatibility and mechanical properties. By pre-polymerizing allyl 2-cyanoacrylate and mixing it with a dopamine co-initiator, researchers achieved enhanced adhesive strength and reduced cytotoxicity. This modification suggests potential advanced applications for (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate derivatives in medical and surgical adhesives, highlighting the balance between mechanical strength and biocompatibility (Lim & Lee, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
prop-2-enyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-2-9-23-17(20)13(11-18)10-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h2-8,10H,1,9H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDYOCYFPMAXEE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2732448.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)



![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)


![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)
![(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine](/img/structure/B2732469.png)